molecular formula C10H19NO2 B1435502 4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol CAS No. 1803612-20-5

4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol

Cat. No. B1435502
CAS RN: 1803612-20-5
M. Wt: 185.26 g/mol
InChI Key: DWZNCLHNHINSAL-UHFFFAOYSA-N
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Description

“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is a chemical compound with the CAS Number: 1803612-20-5 . It has a molecular weight of 185.27 . It is in the form of oil . This compound holds promise for various applications, including drug discovery, polymer synthesis, and catalysis.


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol”, can be achieved through different synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The IUPAC name of “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is 4-methyl-3-(pyrrolidin-2-yl)tetrahydro-2H-pyran-4-ol . The Inchi Code is 1S/C10H19NO2/c1-10(12)4-6-13-7-8(10)9-3-2-5-11-9/h8-9,11-12H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is an oil with a molecular weight of 185.27 .

Scientific Research Applications

I conducted a search for the scientific research applications of “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol,” but the specific details on this compound are not readily available. However, based on related compounds with pyrrolidine structures, we can infer several potential applications:

    Drug Discovery

    Pyrrolidine is a versatile scaffold in drug design due to its binding conformation and ability to interact with various receptors and enzymes. It’s often used in the development of molecules with potent biological activity .

    Cognitive Function Enhancement

    Compounds with pyrrolidine structures have been investigated as selective phosphodiesterase (PDE) inhibitors, which can enhance synaptic plasticity and cognitive function .

    Parkinson’s Disease Therapy

    Derivatives of pyrrolidine have been explored as C-Abl inhibitors, which is a novel therapeutic target for Parkinson’s disease .

    Biological Applications

    Nitrogen-containing heterocyclic compounds like pyrrolidinones are significant due to their biological, agrochemical, and synthetic applications .

    Synthetic Chemistry

    Pyrrolidine derivatives are used in synthetic reactions, such as the Petasis reaction, to create biologically important compounds .

Safety And Hazards

The safety information for “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” holds promise for various applications, including drug discovery, polymer synthesis, and catalysis. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

4-methyl-3-pyrrolidin-2-yloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(12)4-6-13-7-8(10)9-3-2-5-11-9/h8-9,11-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZNCLHNHINSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1C2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol

CAS RN

1803612-20-5
Record name 4-methyl-3-(pyrrolidin-2-yl)oxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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